

The Versatile Chiral Building Block: (S)-1-Methoxy-2-propylamine in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 1-Methoxy-2-propylamine

Cat. No.: B124608

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(S)-1-Methoxy-2-propylamine has emerged as a critical chiral building block in the synthesis of a variety of pharmaceutically active compounds. Its utility stems from the presence of a stereocenter and two reactive functional groups—a primary amine and a methoxy group—which allow for its incorporation into complex molecular architectures with high stereochemical control. This document provides detailed application notes and experimental protocols for the synthesis of (S)-1-methoxy-2-propylamine and its application in the preparation of key pharmaceutical intermediates and drug candidates, including inhibitors of p38 MAP kinase and melanocortin-4 (MC4) receptor antagonists, as well as a precursor for the Alzheimer's disease drug, Rivastigmine.

Synthesis of (S)-1-Methoxy-2-propylamine

The enantiomerically pure (S)-1-methoxy-2-propylamine is accessible through both biocatalytic and chemical synthesis routes. Biocatalytic methods are often preferred due to their high enantioselectivity and milder reaction conditions.

Biocatalytic Synthesis via Transamination

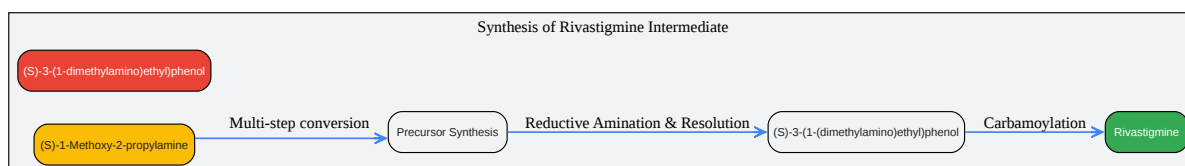
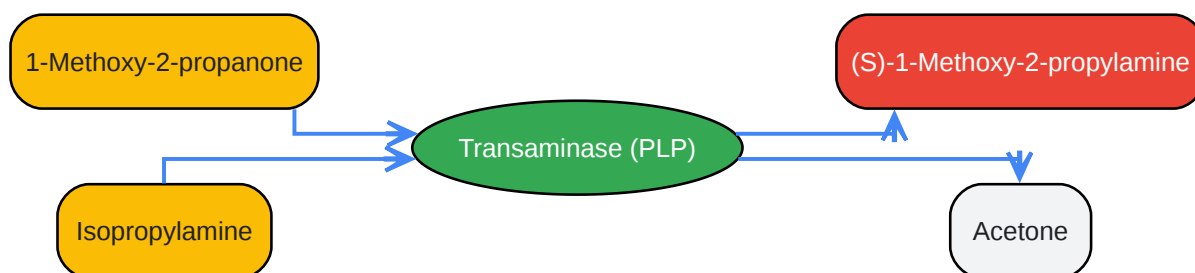
A highly efficient method for the synthesis of (S)-**1-methoxy-2-propylamine** is the asymmetric amination of 1-methoxy-2-propanone using a transaminase enzyme.[\[1\]](#)[\[2\]](#)

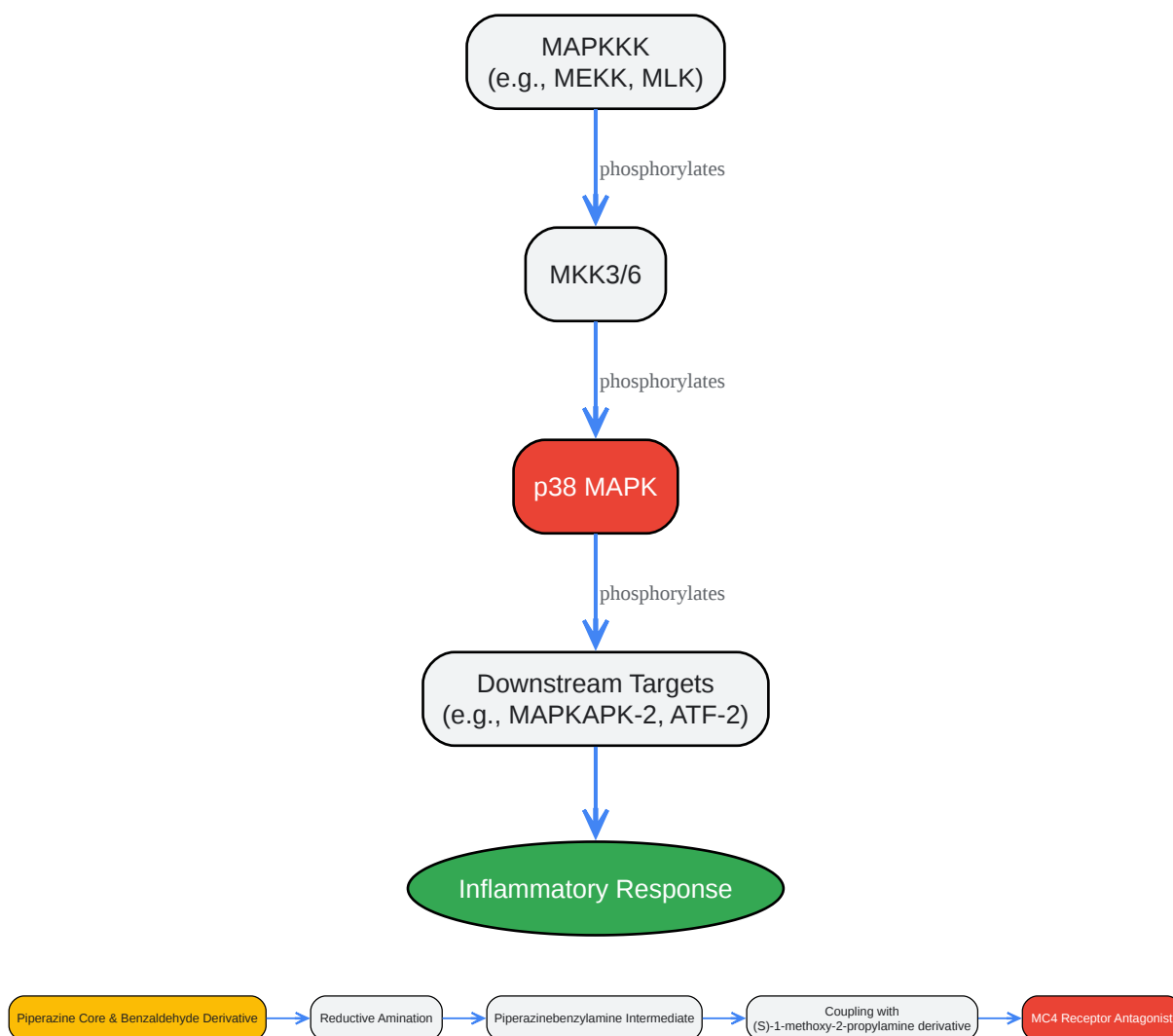
Quantitative Data for Biocatalytic Synthesis

Parameter	Value	Reference
Enzyme	Transaminase	[1] [3]
Substrate	1-Methoxy-2-propanone	[1] [3]
Amine Donor	Isopropylamine	[3]
Product Concentration	0.6 M	[3]
Enantiomeric Excess (ee)	>99%	[3]
Conversion	88.3%	[4]

Experimental Protocol: Transaminase-Catalyzed Synthesis

- **Reaction Setup:** In a temperature-controlled reactor, prepare a buffered solution (e.g., 50 mM sodium phosphate, pH 7.5).[\[5\]](#)
- **Reagent Addition:** Add 1-methoxy-2-propanone (1.0 M), isopropylamine (1.5 M) as the amine donor, and pyridoxal 5'-phosphate (PLP) cofactor (0.2 mM).[\[3\]](#)
- **Enzyme Addition:** Introduce the transaminase enzyme to the reaction mixture.
- **Reaction Conditions:** Maintain the reaction at 30°C with gentle agitation for 8-24 hours.[\[3\]](#) Monitor the conversion of 1-methoxy-2-propanone to (S)-**1-methoxy-2-propylamine** by GC or HPLC.
- **Work-up:** Upon completion, terminate the reaction by adding concentrated hydrochloric acid.[\[3\]](#) Remove unreacted substrate and by-products by distillation.
- **Isolation:** Adjust the pH of the remaining solution to basic with 50% aqueous sodium hydroxide.[\[5\]](#) The product, (S)-**1-methoxy-2-propylamine**, can then be isolated by distillation.[\[5\]](#) The final product can be obtained with an enantiomeric excess of >99%.[\[3\]](#)[\[5\]](#)





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